3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
Description
Properties
IUPAC Name |
3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2/c24-18-7-6-8-19(17-18)27-13-15-28(16-14-27)22(30)11-2-1-5-12-29-23(31)20-9-3-4-10-21(20)25-26-29/h3-4,6-10,17H,1-2,5,11-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFLSEGTWFAIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the Mannich reaction, which is used to incorporate the piperazine ring into the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted piperazine derivatives .
Scientific Research Applications
3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including its role as a serotonergic antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, it may act as a serotonergic antagonist by binding to serotonin receptors and blocking their activity . This interaction can modulate various physiological processes, including mood regulation and pain perception.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and analogs:
Structural and Functional Insights
Core Modifications: The benzotriazin-4-one core (target compound) offers rigidity and π-stacking capability compared to quinolin-2-one () or thieno[2,3-d]pyrimidine (). This may improve binding to enzymes or receptors requiring planar interactions .
Piperazine Substituents :
- The 3-chlorophenyl group (target compound) is associated with high affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors, whereas pyridinyl () or dichlorophenyl () substituents may shift selectivity toward adrenergic or histaminergic targets .
Linker Variations :
Biological Activity
The compound 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a benzotriazinone core with a piperazine substituent and a chlorophenyl group. Its molecular formula is with a molecular weight of approximately 442.95 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of benzotriazinones exhibit significant antitumor properties. For instance, similar compounds have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that benzotriazinone derivatives could inhibit tumor growth in vivo, suggesting potential for therapeutic applications in oncology .
Antibacterial and Antifungal Properties
Compounds structurally related to this compound have been evaluated for their antibacterial and antifungal activities. Preliminary studies reported moderate to strong activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Neuroactive Properties
Given the presence of the piperazine moiety, this compound may exhibit neuroactive properties. Piperazine derivatives are known for their roles in treating psychiatric disorders and have been linked to modulation of neurotransmitter systems. Research into similar compounds has indicated potential efficacy as anxiolytics or antipsychotics .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.
- Receptor Interaction : The piperazine ring could facilitate binding to neurotransmitter receptors, influencing neuronal signaling pathways.
Case Studies
- Antitumor Efficacy : A study assessed the antitumor activity of related benzotriazinone derivatives in mice models. Results showed a significant reduction in tumor size compared to controls, with IC50 values indicating potent cytotoxicity against cancer cells .
- Antibacterial Screening : Another investigation tested the antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value that was lower than many standard antibiotics, highlighting its potential as a new antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
